4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
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Overview
Description
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves multiple steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the 4-(4-Chloro-3-methylphenoxy)butyl group: This step involves a nucleophilic substitution reaction where the benzimidazole core reacts with 4-(4-Chloro-3-methylphenoxy)butyl halide in the presence of a base.
Introduction of the prop-2-enyl group: This is typically done through a Heck reaction, where the benzimidazole derivative is coupled with a prop-2-enyl halide in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Due to its benzimidazole core, it is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antihypertensive activities.
Mechanism of Action
The mechanism of action of 4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole core allows the compound to interact with biopolymers, potentially inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
4-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic benzimidazole used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic benzimidazole with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O2/c1-3-12-28-17-19(16-24(28)30)25-27-22-8-4-5-9-23(22)29(25)13-6-7-14-31-20-10-11-21(26)18(2)15-20/h3-5,8-11,15,19H,1,6-7,12-14,16-17H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFWNDUQKMPAKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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